N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Overview
Description
N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a compound that belongs to the class of adamantane derivatives.
Preparation Methods
The synthesis of N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors.
Alkylation of Adamantane Derivatives: This step involves the reaction of adamantane with an alkylating agent in the presence of a catalyst to introduce the adamantylmethyl group.
Formation of Pyrazole Ring: The next step involves the cyclization of the intermediate product to form the pyrazole ring. This can be achieved through the reaction of the intermediate with hydrazine or its derivatives.
Introduction of Trifluoromethyl and Carboxamide Groups:
Chemical Reactions Analysis
N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions
Biology: It has shown potential as a bioactive compound with applications in drug discovery and development.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can be compared with other adamantane derivatives and pyrazole-based compounds. Similar compounds include:
1-Adamantylamine: Known for its antiviral properties and used in the treatment of influenza.
1-Adamantylmethanol: Used as an intermediate in the synthesis of various pharmaceuticals.
3-(Trifluoromethyl)-1H-pyrazole: A key intermediate in the synthesis of agrochemicals and pharmaceuticals
The uniqueness of this compound lies in its combination of the adamantylmethyl and trifluoromethyl groups, which confer unique structural and functional properties .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O/c1-23-13(5-14(22-23)17(18,19)20)15(24)21-9-16-6-10-2-11(7-16)4-12(3-10)8-16/h5,10-12H,2-4,6-9H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWDSPZUHIVREQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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